molecular formula C14H17N3O B253715 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one

2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one

Cat. No. B253715
M. Wt: 243.3 g/mol
InChI Key: SXLFESMNOGTMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is also known as GW 501516 and is a selective agonist of the peroxisome proliferator-activated receptor-delta (PPAR-delta). The compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, sports medicine, and scientific research.

Mechanism of Action

2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one acts as a selective agonist of PPAR-delta. Upon binding to PPAR-delta, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. This results in the upregulation of genes involved in lipid metabolism, glucose uptake, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
The activation of PPAR-delta by 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one has been shown to have several biochemical and physiological effects. It has been shown to improve insulin sensitivity, increase fatty acid oxidation, and reduce inflammation. The compound has also been shown to improve endurance performance in animal models by increasing the expression of genes involved in mitochondrial biogenesis.

Advantages and Limitations for Lab Experiments

2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one has several advantages for lab experiments. It is a potent and selective agonist of PPAR-delta, making it an ideal tool for studying the effects of PPAR-delta activation on various physiological processes. The compound is also relatively stable and easy to synthesize, making it readily available for research purposes. However, one limitation of the compound is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research on 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one. One potential application is in the development of novel therapies for metabolic disorders such as diabetes and obesity. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to explore the potential applications of the compound in sports medicine, particularly in the enhancement of endurance performance.

Synthesis Methods

The synthesis of 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one involves the reaction of 4-methyl aniline with propyl bromide to form 4-methyl-N-propylaniline. This intermediate is then reacted with chloroacetyl chloride to form 4-methyl-N-propyl-N-(2-chloroacetyl)aniline. The final step involves the reaction of this intermediate with cyanamide to form 2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one.

Scientific Research Applications

2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in scientific research. It has been shown to activate PPAR-delta, which plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. The compound has been used to study the effects of PPAR-delta activation on various physiological processes, including skeletal muscle metabolism, cardiac function, and neuroprotection.

properties

Product Name

2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one

Molecular Formula

C14H17N3O

Molecular Weight

243.3 g/mol

IUPAC Name

2-(4-methylanilino)-6-propyl-1H-pyrimidin-4-one

InChI

InChI=1S/C14H17N3O/c1-3-4-12-9-13(18)17-14(16-12)15-11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3,(H2,15,16,17,18)

InChI Key

SXLFESMNOGTMAM-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C

SMILES

CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C

Canonical SMILES

CCCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)C

Origin of Product

United States

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